The compound Ac-Cys-Nle-Arg-His-D-2Nal-Arg-Trp-Gly-Cys-NH2 is a synthetic peptide that has gained attention in scientific research for its potential therapeutic applications. This compound consists of a sequence of amino acids, including both natural and non-natural variants, which contribute to its unique biological activity. The presence of specific amino acids allows it to interact with various receptors in the body, particularly those involved in immune response and signaling pathways.
This peptide is classified as a cyclic or linear peptide depending on the synthesis method used. It is derived from modifications of naturally occurring peptides, specifically designed to enhance stability and receptor affinity. The compound can be sourced from chemical synthesis processes, often utilizing solid-phase peptide synthesis techniques.
The synthesis of Ac-Cys-Nle-Arg-His-D-2Nal-Arg-Trp-Gly-Cys-NH2 typically employs solid-phase peptide synthesis (SPPS). This method allows for the stepwise assembly of the peptide chain on a solid support, facilitating purification and yield optimization.
The molecular formula of Ac-Cys-Nle-Arg-His-D-2Nal-Arg-Trp-Gly-Cys-NH2 is C56H78N18O9S2, indicating a complex structure with multiple nitrogen atoms from the amino acids and sulfur from cysteine residues.
The three-dimensional structure can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography. These methods provide insights into the spatial arrangement of atoms within the peptide, which is crucial for understanding its biological function.
The compound can undergo various chemical reactions:
The mechanism of action for Ac-Cys-Nle-Arg-His-D-2Nal-Arg-Trp-Gly-Cys-NH2 involves its interaction with specific receptors in the body, particularly those associated with immune modulation and signaling pathways. The peptide's unique sequence allows it to bind effectively to these receptors, triggering downstream biological responses.
Research indicates that peptides with similar structures can exhibit agonistic or antagonistic properties depending on their receptor targets. For instance, modifications in the arginine or tryptophan residues can significantly alter receptor affinity and biological activity.
The compound has potential applications in several fields:
The strategic incorporation of non-natural amino acids in Ac-Cys-Nle-Arg-His-D-2Nal-Arg-Trp-Gly-Cys-NH₂ addresses inherent limitations of endogenous melanocortin peptides, such as enzymatic degradation and poor receptor selectivity. Norleucine (Nle) replaces methionine at position 4, eliminating oxidation susceptibility while maintaining hydrophobic bulk. This substitution preserves critical interactions with transmembrane hydrophobic pockets of melanocortin receptors (MCRs) but enhances metabolic stability. The D-configuration at the 2-naphthylalanine (D-2-Nal) position 7 inverses chirality, conferring resistance to aminopeptidases and altering side chain orientation for improved receptor fit [7] [9].
Table 1: Functional Impact of Non-Natural Amino Acid Substitutions
Position | Natural Residue | Modified Residue | Chemical Property Change | Biological Consequence |
---|---|---|---|---|
4 | Methionine | Norleucine | Oxidation-resistant alkyl chain | Enhanced metabolic stability |
7 | L-Phenylalanine | D-2-Naphthylalanine | Stereoinversion + bulky hydrophobe | Protease resistance; subtype selectivity |
11 | C-terminal carboxyl | C-terminal amide | Charge neutralization | Reduced renal clearance |
Additionally, C-terminal amidation (–NH₂) neutralizes negative charge, mimicking native peptide hormones and prolonging half-life. These modifications collectively transform the labile His-Phe-Arg-Trp melanocortin core into a biostable pharmacophore capable of sustained receptor engagement [7]. The peptide’s acetylated N-terminus further blocks exopeptidase cleavage, creating a shielded molecular scaffold optimized for CNS penetration and extended in vivo activity [9].
D-2-Nal⁷ (β-(2-naphthyl)-D-alanine) serves as the pivotal molecular determinant for melanocortin-4 receptor (MC4R) antagonism. This residue’s expanded aromatic surface area (versus phenylalanine) establishes hydrophobic contacts with MC4R transmembrane domain 6 (TM6) residues—particularly Phe⁶.⁵⁴, Ile⁶.⁵⁸, and Leu⁶.⁶¹—inducing conformational changes that favor receptor inactivation. Computational modeling reveals D-2-Nal’s naphthyl group occupies a sterically constrained subpocket in MC4R, disrupting the Gₛ-protein coupling interface essential for agonist signaling [1] [10].
Table 2: Receptor Selectivity Profile of Key Structural Analogues
Peptide Sequence | MC3R Activity (EC₅₀, nM) | MC4R Activity | MC4R Selectivity vs. MC3R |
---|---|---|---|
Ac-Cys-Nle-Arg-His-D-Phe-Arg-Trp-Gly-Cys-NH₂ | Agonist (126 ± 7.8) | Agonist (2.28 ± 0.52) | 55-fold agonist preference |
Ac-Cys-Nle-Arg-His-D-2-Nal-Arg-Trp-Gly-Cys-NH₂ | Partial agonist | Antagonist (Kᵢ = 0.36 ± 0.08 nM) | 20-fold antagonist selectivity [8] |
Critically, D-2-Nal⁷ confers "split pharmacology": partial agonism at MC3R versus full antagonism at MC4R. This arises from divergent TM6 conformations between receptor subtypes. At MC3R, TM6 possesses a larger binding cavity accommodating D-2-Nal without helix distortion, permitting partial G-protein activation. In contrast, MC4R’s narrower TM6 undergoes allosteric displacement upon D-2-Nal binding, sterically hindering intracellular signaling domains [1] [10]. The 20-fold MC4R selectivity (Kᵢ = 0.36 nM) over MC3R enables precise modulation of feeding behavior circuits without cross-reactivity with melanocortin-1 or -5 receptors [8].
The Cys¹–Cys¹¹ disulfide bridge constrains the peptide into a β-hairpin topology, positioning the His⁴–D-2-Nal⁷–Arg⁸–Trp⁹ pharmacophore in an optimal bioactive conformation. This 20-atom macrocycle enforces a type II' β-turn centered at D-2-Nal⁷–Arg⁸, mimicking the reverse-turn structure observed in crystallized melanocortin receptor-bound ligands. Cyclization reduces conformational entropy, increasing binding affinity 15-fold compared to linear analogs [7] [9].
Disulfide formation demands precise orthogonality during synthesis:
Table 3: Impact of Cyclization on Pharmacological Properties
Parameter | Linear Analog | Disulfide-Cyclized Peptide | Improvement Factor |
---|---|---|---|
Proteolytic half-life | 8 min (rat serum) | >120 min | 15-fold |
MC4R binding affinity | Kᵢ = 8.2 nM | Kᵢ = 0.36 nM | 23-fold |
β-turn population | 22% | 89% | 4-fold |
The cyclic architecture shields proteolytic sites: the labile Arg⁵–His⁶ bond becomes buried within the macrocycle, while terminal acetylation/amidation further impedes exopeptidases. This engineering transforms the peptide into a proteolytically resistant MC4R antagonist with >90% stability after 2 hours in cerebrospinal fluid [7] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1